molecular formula C7H12O3S B8343732 Methyl 5-methylthio-4-oxopentanoate

Methyl 5-methylthio-4-oxopentanoate

Cat. No.: B8343732
M. Wt: 176.24 g/mol
InChI Key: MRPYPLAYCOCRRU-UHFFFAOYSA-N
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Description

Methyl 5-methylthio-4-oxopentanoate (C₇H₁₂O₃S) is a methyl ester derivative of 4-oxopentanoic acid, featuring a methylthio (-SCH₃) substituent at the fifth carbon position.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 5-methylsulfanyl-4-oxopentanoate

InChI

InChI=1S/C7H12O3S/c1-10-7(9)4-3-6(8)5-11-2/h3-5H2,1-2H3

InChI Key

MRPYPLAYCOCRRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)CSC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 5-methylthio-4-oxopentanoate and related compounds:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features/Applications References
This compound C₇H₁₂O₃S -SCH₃ (C5) ~176.24* Sulfur-containing; potential bioactive intermediate Inferred [2,6]
Methyl 5-chloro-4-oxopentanoate C₆H₉ClO₃ -Cl (C5) 164.585 Halogenated; synthetic intermediate
Methyl 5-cyano-4-oxopentanoate C₇H₉NO₃ -CN (C5) 155.15 Nitrile group; polymer/medicinal applications
Methyl 5-(benzylamino)-3-oxopentanoate C₁₃H₁₇NO₃ -NHCH₂C₆H₅ (C5) 235.28 Amino-substituted; pharmaceutical intermediate

*Estimated molecular weight based on substitution of -Cl with -SCH₃ in Methyl 5-chloro-4-oxopentanoate.

Functional Group Impact on Properties

  • Methylthio (-SCH₃) vs. Chloro (-Cl):
    The methylthio group introduces sulfur’s electron-rich nature, enhancing nucleophilicity compared to the electron-withdrawing chloro group. This difference may influence solubility (e.g., increased lipophilicity for -SCH₃) and reactivity in substitution or oxidation reactions .
  • Methylthio vs. In contrast, methylthio groups may participate in redox reactions or metal coordination .
  • Methylthio vs. Benzylamino (-NHCH₂C₆H₅): Amino groups enable hydrogen bonding, improving aqueous solubility, whereas methylthio groups favor hydrophobic interactions, impacting bioavailability in drug design .

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